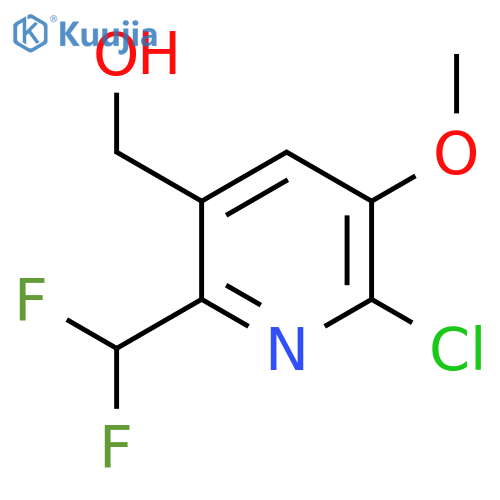

Cas no 1805262-90-1 (2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol)

1805262-90-1 structure

商品名:2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol

CAS番号:1805262-90-1

MF:C8H8ClF2NO2

メガワット:223.604428291321

CID:4872334

2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol

-

- インチ: 1S/C8H8ClF2NO2/c1-14-5-2-4(3-13)6(8(10)11)12-7(5)9/h2,8,13H,3H2,1H3

- InChIKey: VUZRSOKELQLUJP-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=C(CO)C(C(F)F)=N1)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 185

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 42.4

2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029046806-1g |

2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol |

1805262-90-1 | 97% | 1g |

$1,490.00 | 2022-04-01 |

2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

1805262-90-1 (2-Chloro-6-(difluoromethyl)-3-methoxypyridine-5-methanol) 関連製品

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量